molecular formula C24H31NO5 B1238905 4-Isobutylamino-1,1-diphenyl-1-butanol maleate CAS No. 99465-62-0

4-Isobutylamino-1,1-diphenyl-1-butanol maleate

Cat. No.: B1238905
CAS No.: 99465-62-0
M. Wt: 413.5 g/mol
InChI Key: UWPJQSCZXAWFKA-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutylamino-1,1-diphenyl-1-butanol maleate is a chemical compound with the molecular formula C24H31NO5 It is known for its unique structure, which includes an isobutylamino group attached to a diphenylbutanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutylamino-1,1-diphenyl-1-butanol maleate typically involves the following steps:

    Formation of the Diphenylbutanol Backbone: The initial step involves the synthesis of 1,1-diphenyl-1-butanol. This can be achieved through the Grignard reaction, where phenylmagnesium bromide reacts with butanone to form the diphenylbutanol intermediate.

    Introduction of the Isobutylamino Group: The next step involves the introduction of the isobutylamino group. This can be done through reductive amination, where the diphenylbutanol intermediate reacts with isobutylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Maleate Salt: The final step involves the formation of the maleate salt by reacting the amine product with maleic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-Isobutylamino-1,1-diphenyl-1-butanol maleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-Isobutylamino-1,1-diphenyl-1-butanol maleate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Isobutylamino-1,1-diphenyl-1-butanol maleate involves its interaction with specific molecular targets and pathways. The isobutylamino group can interact with receptors or enzymes, leading to modulation of their activity. The diphenylbutanol backbone may contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylamino-1,1-diphenyl-1-butanol: Similar structure with an isopropylamino group instead of an isobutylamino group.

    4-Methylamino-1,1-diphenyl-1-butanol: Contains a methylamino group instead of an isobutylamino group.

    4-Ethylamino-1,1-diphenyl-1-butanol: Contains an ethylamino group instead of an isobutylamino group.

Uniqueness

4-Isobutylamino-1,1-diphenyl-1-butanol maleate is unique due to the presence of the isobutylamino group, which can impart different chemical and biological properties compared to its analogs

Properties

CAS No.

99465-62-0

Molecular Formula

C24H31NO5

Molecular Weight

413.5 g/mol

IUPAC Name

4-(butan-2-ylamino)-1,1-diphenylbutan-1-ol;(E)-but-2-enedioic acid

InChI

InChI=1S/C20H27NO.C4H4O4/c1-3-17(2)21-16-10-15-20(22,18-11-6-4-7-12-18)19-13-8-5-9-14-19;5-3(6)1-2-4(7)8/h4-9,11-14,17,21-22H,3,10,15-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

UWPJQSCZXAWFKA-WLHGVMLRSA-N

SMILES

CCC(C)NCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCC(C)NCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCC(C)NCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O.C(=CC(=O)O)C(=O)O

Synonyms

4-isobutylamino-1,1-diphenyl-1-butanol maleate
AFD 19
AFD-19

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.